1-Palmitoyl-2-(5'-oxo-valeroyl)-sn-glycero-3-phosphocholine, commonly referred to as POVPC-D9, is a synthetic phospholipid analog derived from natural phosphatidylcholine. This compound is notable for its role in biological research, particularly in studies related to lipid metabolism and cardiovascular health. As a modified phospholipid, POVPC-D9 serves as a valuable tool for investigating the biochemical pathways associated with oxidized lipids and their implications in various diseases.
POVPC-D9 is classified as an oxidized phospholipid. It is synthesized from palmitic acid and a derivative of valeryl-CoA, which contributes to its unique structure. The compound is often used in research settings to study the effects of oxidized lipids on cellular functions and signaling pathways. It can be sourced from specialized chemical suppliers such as Avanti Polar Lipids, which provides detailed specifications and purity analyses for research applications .
The synthesis of 1-Palmitoyl-2-(5'-oxo-valeroyl)-sn-glycero-3-phosphocholine typically involves several key steps:
Technical details regarding specific reagents and conditions can be found in specialized literature focusing on lipid chemistry .
The molecular structure of POVPC-D9 consists of a glycerol backbone esterified with palmitic acid at one position and an oxidized valeryl group at another. The chemical formula is , and its structural representation includes:
The compound has a CAS Registry Number of 121324-31-0, indicating its unique identity in chemical databases .
POVPC-D9 participates in various biochemical reactions, primarily involving interactions with proteins and other lipids:
Technical details regarding these reactions can be explored through studies focusing on lipid metabolism and enzymatic activity .
The mechanism of action for POVPC-D9 primarily revolves around its ability to modulate cellular signaling pathways:
Data supporting these mechanisms can be found in recent studies examining the role of oxidized phospholipids in cardiovascular diseases .
POVPC-D9 is typically presented as a solid or oily substance depending on its purity and storage conditions. Key physical properties include:
The chemical properties include:
Relevant analyses are crucial for ensuring the integrity of POVPC-D9 for research applications .
POVPC-D9 finds numerous applications within scientific research:
POVPC (molecular weight: 593.73 g/mol; CAS No.: 121324-31-0) features a sn-1 palmitoyl chain (16:0) and a sn-2 5-oxovaleroyl moiety with a terminal aldehyde group [3] [5]. This aldehyde enables covalent Schiff-base formation with lysine residues of proteins, distinguishing it from carboxylated analogs like PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-phosphocholine) [2]. The reactivity of POVPC facilitates:
Table 1: Key Structural and Functional Attributes of Oxidized Phosphatidylcholines
Compound | Abbreviation | sn-2 Chain | Reactive Group | Key Reactivity |
---|---|---|---|---|
1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine | POVPC | 5-oxovaleroyl | Aldehyde | Covalent protein binding |
1-Palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine | PGPC | Glutaroyl | Carboxylate | Electrostatic interactions |
1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine | PAzPC | Azelaoyl | Carboxylate | Fragmented oxidation product |
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | PAPC | Arachidonoyl (intact) | None | Oxidation substrate |
POVPC modulates cellular metabolism through receptor-dependent and enzymatic pathways:
Table 2: Metabolic Pathways and Downstream Effects of POVPC
Metabolic Pathway | Key Enzymes/Receptors | Products/Outcomes | Biological Consequence |
---|---|---|---|
Hydrolysis | PLA₂ | Lyso-PC + 5-oxovaleric acid | Reduced POVPC bioactivity |
Reduction | AKR1B1 (aldose reductase) | PHVPC (alcohol derivative) | Enhanced pro-inflammatory cytokine production |
Receptor binding | LOX-1, TLR2 | ROS, NF-κB activation | Endothelial dysfunction, inflammation |
Covalent modification | Non-enzymatic | Protein adducts (e.g., HSP90-eNOS complex disruption) | eNOS uncoupling, vasodilation impairment |
Cardiovascular Diseases
Sepsis and Systemic Inflammation
Autoimmune and Inflammatory Disorders
Table 3: Disease Associations and Mechanistic Insights of POVPC
Disease Context | POVPC Source/Level | Key Mechanisms | Detection Method |
---|---|---|---|
Atherosclerosis | oxLDL (atherosclerotic plaques) | VSMC ferroptosis, eNOS uncoupling | Mass spectrometry, immunohistochemistry |
Sepsis | HDL in plasma | Correlation with IL-15/IL-18, MDC suppression | UHPLC-MS/MS |
Vascular calcification | In vitro VSMC models (10–50 µM) | Runx2/BMP2 induction, lipid ROS accumulation | Alizarin red staining |
Endothelial dysfunction | HUVEC cultures (5–20 µM) | eNOS-Thr495 phosphorylation, HSP90 dissociation | Immunoprecipitation, vasoreactivity assays |
Concluding Remarks
POVPC exemplifies the duality of oxidized phospholipids: As a natural byproduct of lipid peroxidation, it functions as a damage-associated molecular pattern (DAMP), yet its pathological effects in cardiovascular, inflammatory, and metabolic diseases are profound. Targeting POVPC synthesis (e.g., via aldose reductase inhibition) or signaling (e.g., LOX-1 blockade) offers therapeutic potential, particularly in atherosclerosis and sepsis. Future research should prioritize structural analogs to neutralize its aldehyde group and longitudinal studies validating its biomarker utility.
Compound Names Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1